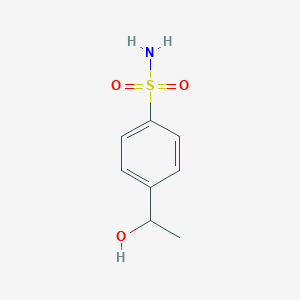

4-(1-Hydroxyethyl)benzene-1-sulfonamide

描述

4-(1-Hydroxyethyl)benzene-1-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(1-Hydroxyethyl)benzene-1-sulfonamide, also known as N-benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide, is an organic compound notable for its diverse biological activities, particularly as an enzyme inhibitor. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyethyl group, enhancing its reactivity and solubility. Its potential applications in medicinal chemistry have garnered attention due to its roles in various therapeutic areas, including antibacterial and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 291.4 g/mol. The presence of the hydroxyethyl group contributes unique chemical properties that facilitate its biological interactions.

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Specifically, it has been shown to inhibit:

- Carbonic Anhydrase : An enzyme crucial for maintaining acid-base balance in biological systems.

- Dihydropteroate Synthase (DHPS) : Involved in the folate biosynthetic pathway, critical for bacterial survival.

This competitive inhibition disrupts essential metabolic pathways, making the compound a candidate for further investigation in drug development aimed at treating bacterial infections and other conditions requiring enzyme modulation .

Antibacterial Activity

The compound has demonstrated efficacy against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against MRSA have been reported as low as 3.91 μM, indicating potent antibacterial properties . Furthermore, it has shown effectiveness in overcoming resistance mechanisms associated with classical sulfonamides.

Anti-inflammatory Effects

In addition to its antibacterial properties, studies have suggested that this compound may possess anti-inflammatory effects. Its ability to modulate enzyme activity can lead to reduced inflammation in various biological models .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of this compound and related sulfonamides. These studies utilized isolated rat heart models to assess perfusion pressure and coronary resistance:

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| This compound | 0.001 | Decreased | Decreased |

Results indicated that at a concentration of 0.001 nM, the compound significantly reduced both perfusion pressure and coronary resistance compared to controls . This suggests potential cardiovascular benefits alongside its antimicrobial properties.

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the therapeutic potential of this compound. Computational models have estimated favorable permeability profiles for this compound, indicating its potential for effective systemic delivery .

科学研究应用

Medicinal Chemistry

4-(1-Hydroxyethyl)benzene-1-sulfonamide has been investigated for its potential as an enzyme inhibitor , particularly targeting carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in various biological systems. Inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer, where tumor growth is linked to altered pH levels.

Case Study:

A study demonstrated that derivatives of this compound showed promising activity against carbonic anhydrase isoforms, suggesting potential applications in anticancer therapies .

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit antibacterial properties . These compounds interfere with bacterial folate synthesis, which is essential for DNA and RNA production.

Case Study:

In vitro studies have shown that this compound displays activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Material Science

In addition to biological applications, this compound is utilized in the development of new materials . Its unique chemical structure allows it to act as a building block for synthesizing complex molecules used in polymers and nanomaterials.

Application Table:

属性

IUPAC Name |

4-(1-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAILDNLESYHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276738 | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113412-15-0, 25426-54-4 | |

| Record name | 4-alpha-Hydroxyethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide revealed by computational studies?

A1: Computational studies employing Density Functional Theory (DFT) at the B3LYP level provided valuable insights into the structure of this compound []. The optimized geometry obtained from these calculations revealed the presence of intramolecular hydrogen bonding within the molecule. This interaction likely influences the compound's overall conformation and potentially its interactions with other molecules. Furthermore, the study utilized Natural Bond Orbital (NBO) analysis to elucidate the various intramolecular interactions present. []

Q2: How was computational chemistry employed to study the spectroscopic properties of this compound?

A2: The research utilized DFT calculations to predict the infrared (IR) and Raman spectra of this compound []. By calculating the vibrational frequencies and intensities, the study provided a theoretical framework for interpreting experimental spectroscopic data. This approach is valuable for confirming structural assignments and understanding the vibrational modes of the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。